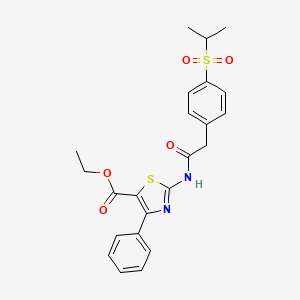
Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups: an ethyl group, a phenyl group, a thiazole ring, an acetamido group, and a carboxylate group . It’s likely to be used in organic synthesis, similar to other compounds with these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling . For instance, phenylboronic acids and their esters, which share some similarities with your compound, are often synthesized using Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The phenyl and thiazole groups are aromatic rings, which could influence the compound’s reactivity and stability. The acetamido and carboxylate groups could also impact the compound’s polarity and solubility .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the thiazole ring is a part of many biologically active compounds and can undergo a variety of chemical reactions . The acetamido group could also participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido and carboxylate groups could impact the compound’s solubility in polar solvents . The aromatic phenyl and thiazole groups could also influence the compound’s stability and reactivity .Aplicaciones Científicas De Investigación
Synthetic Pathways and Modifications
Thiazolecarboxylic acid derivatives, including compounds structurally similar to the specified chemical, have been synthesized through acylation, methylation, and other modifications, serving as building blocks for further chemical synthesis and modifications (Dovlatyan et al., 2004). This highlights the compound's utility in developing novel chemical entities through synthetic chemistry.
Antimicrobial Studies
Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities. These studies have led to the development of compounds with potential antimicrobial properties, showcasing the application of thiazole derivatives in addressing bacterial and fungal infections (Desai et al., 2019).
Anti-Cancer Research
Thiazole derivatives, including those structurally related to the compound , have been designed and synthesized for their potential anti-cancer activities, especially against colorectal cancer. These compounds have undergone in silico, in vitro, and in vivo evaluations to determine their efficacy and mechanism of action, providing insights into their therapeutic potential (Ilyas et al., 2021).
Photophysical Studies
Ethyl 2-arylthiazole-5-carboxylates, derived from halothiazoles, have been synthesized and studied for their photophysical properties and singlet oxygen activation capabilities. Such studies are crucial for understanding the photophysical behavior of thiazole derivatives and their potential applications in materials science and photodynamic therapy (Amati et al., 2010).
Green Chemistry Approaches
Efficient one-pot synthesis techniques have been developed for ethyl 2-substitued-4-methylthiazole-5-carboxylates, demonstrating the compound's relevance in promoting green chemistry principles by minimizing steps and reducing waste in chemical synthesis processes (Meng et al., 2014).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets. Unfortunately, without specific information on the compound’s use, it’s difficult to predict its mechanism of action .
Propiedades
IUPAC Name |
ethyl 4-phenyl-2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-30-22(27)21-20(17-8-6-5-7-9-17)25-23(31-21)24-19(26)14-16-10-12-18(13-11-16)32(28,29)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVWOLEQASGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)
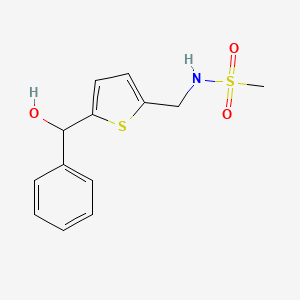

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)

![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)
![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)
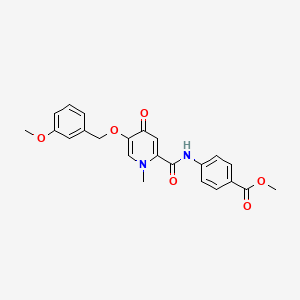
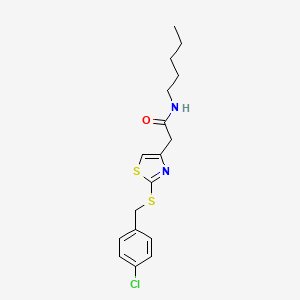
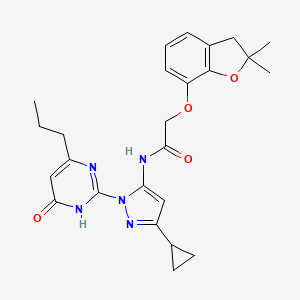
![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)